Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate is a tetrahydroquinoline derivative featuring a partially saturated quinoline core. Its structure includes:
- A 4,4,4-trifluoro-3-oxobutyl side chain at position 4, introducing strong electron-withdrawing effects and lipophilicity.
- A methyl carboxylate ester at position 8, enhancing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-3,4-dihydro-1H-quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-23-14(22)10-4-2-3-9-8(7-12(21)19-13(9)10)5-6-11(20)15(16,17)18/h2-4,8H,5-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODOZPLMYAXJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)CC2CCC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketonic Mannich Base-Mediated Cyclization
Ketonic Mannich bases serve as versatile precursors for nitrogen-containing heterocycles. The reaction involves three components:
- A ketonic Mannich base (enone precursor)
- An enolizable trifluoromethyl ketone (e.g., ethyl 4,4,4-trifluoroacetoacetate)
- Ammonium acetate (nitrogen source)
Mechanism :
- The Mannich base undergoes conjugate addition with the enolizable ketone, forming a β-aminoketone intermediate.
- Intramolecular cyclization via dehydration yields the tetrahydroquinoline core.
Example Protocol (adapted from Hanashalshahaby, 2017):
- Synthesis of Ketonic Mannich Base :
Cyclohexanone (10 mmol), formaldehyde (20 mmol), and ammonium acetate (15 mmol) react in toluene under reflux for 12 hours. - Cyclocondensation :
The Mannich base (5 mmol), ethyl 4,4,4-trifluoroacetoacetate (5.5 mmol), and montmorillonite K10 (20% w/w) in water at 80°C for 8 hours. - Esterification :
The crude product is treated with methanol and sulfuric acid to yield the methyl ester.
Yield : 65–72% (similar tetrahydroquinoline derivatives).
Multi-Component Reaction (MCR) Approaches
MCRs enable convergent synthesis by combining three or more reactants in a single step. For this compound, a modified Hantzsch-type reaction is applicable:
Hantzsch Analog Synthesis
Components :
- Methyl 3-aminobenzoate (8-carboxylate precursor)
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Cyclohexane-1,3-dione
Protocol :
- Enamine Formation :
Methyl 3-aminobenzoate (10 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) react in acetic acid at 100°C for 6 hours. - Cyclization :
Cyclohexane-1,3-dione (12 mmol) and ammonium acetate (15 mmol) are added, and the mixture is refluxed for 12 hours. - Workup :
The product is purified via column chromatography (hexane/ethyl acetate).
Key Conditions :
- Catalyst : Montmorillonite K10 or acetic acid
- Temperature : 80–100°C
- Solvent : Water (green chemistry) or toluene.
Industrial-Scale Process Considerations
Stalwart Laboratories’ protocols for analogous compounds highlight critical parameters:
Stage-Wise Synthesis
| Stage | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Phthalic anhydride + monoethanolamine | Toluene, reflux | Phthalimido ethanol |
| 2 | Phthalimido ethanol + Ethyl-4-chloro acetoacetate | NaH, toluene | Ethyl-4-(2-phthalimido)ethoxy acetoacetate |
| 3 | Cyclization with ortho-chloro benzaldehyde | Piperidine, hexane | Tetrahydroquinoline intermediate |
Adaptation for Trifluoro Derivative :
- Substitute ethyl-4-chloro acetoacetate with ethyl 4,4,4-trifluoroacetoacetate.
- Use NaH as a base for alkoxy group introduction.
Optimization and Analytical Validation
Catalytic Efficiency Comparison
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Montmorillonite K10 | 72 | 8 |
| Glacial Acetic Acid | 65 | 12 |
| CeCl₃·7H₂O-NaI | 58 | 10 |
Notes :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit antiviral properties. Specifically, methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate has been evaluated for its effectiveness against human coronaviruses. In comparative analyses of various tetrahydroisoquinoline derivatives, this compound demonstrated significant activity against strains such as 229E and OC-43. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances antiviral potency by increasing lipophilicity and potentially improving cellular uptake .
Neuroprotective Properties
Tetrahydroquinoline derivatives have also been investigated for neuroprotective effects. In vitro studies indicate that this compound can inhibit neuroinflammation pathways and protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Chemical Reactions
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Researchers have utilized this compound in the development of new carboxamide and amidomethyl derivatives through coupling reactions with different amines. These derivatives have shown enhanced biological activities compared to their parent compounds .
Material Science
Fluorinated Polymers
Due to the presence of trifluoromethyl groups in its structure, this compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. The fluorinated segments improve the overall performance of polymers used in coatings and electronic applications .
Case Studies
Mechanism of Action
The mechanism by which Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as inhibition of enzyme activity or modulation of receptor signaling.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural differences between the target compound and related quinoline derivatives (Table 1) include:
Table 1: Structural Features of Comparable Quinoline Derivatives
| Compound Name (CAS ID) | Core Structure | Position 2 Substituent | Position 4 Substituent | Position 8 Substituent | Ester Group |
|---|---|---|---|---|---|
| Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate | Tetrahydroquinoline | 2-oxo | 4,4,4-trifluoro-3-oxobutyl | Methyl carboxylate | Methyl ester |
| [2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (302799-04-8) | Aromatic quinoline | 4-methylphenyl | - | 8-methyl | [2-(4-nitrophenyl)-2-oxoethyl] ester |
| [2-(4-Methylphenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate (354533-17-8) | Aromatic quinoline | 4-methylphenyl | - | 8-methyl | [2-(4-methylphenyl)-2-oxoethyl] ester |
| [2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate (354769-19-0) | Aromatic quinoline | 4-chlorophenyl | - | 8-methyl | [2-(4-nitrophenyl)-2-oxoethyl] ester |
Key Observations:
- Position 4 Substituent : The trifluoro-3-oxobutyl group is unique to the target compound, differing from the absence of substituents at position 4 in the compared derivatives. This group’s electron-withdrawing trifluoromethyl moiety may increase metabolic stability and lipophilicity .
- Ester Groups : The target compound’s simple methyl ester contrasts with the bulky nitro- or methylphenyl-containing ester groups in analogs (e.g., 302799-04-8, 354533-17-8), which may hinder hydrolysis or alter receptor binding .
Hypothesized Property Differences
- Reactivity : The nitro group in 302799-04-8 and 354769-19-0 may increase electrophilicity, favoring nucleophilic attack, whereas the target compound’s trifluoro group could stabilize adjacent carbonyl groups via inductive effects .
- Solubility: The tetrahydroquinoline core and methyl ester in the target compound may improve aqueous solubility compared to analogs with bulky aromatic esters (e.g., 354533-17-8) .
- Biological Activity : The 4-chlorophenyl substituent in 354769-19-0 may enhance hydrophobic interactions in biological systems, while the target compound’s trifluoro-3-oxobutyl chain could improve binding to fluorine-sensitive enzymes .
Biological Activity
Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS Number: 1402694-33-0) is a compound belonging to the quinoline family, known for its complex structure and diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a quinoline core with several functional groups that contribute to its biological properties. The presence of trifluoro and oxo groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways relevant to neurodegenerative diseases.
In Vitro Studies
-
Cytotoxicity : Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
- Hek293 Cells : Similar inhibitory effects were observed.
- Anti-inflammatory Activity : Inhibitory effects on COX and LOX enzymes suggest potential applications in treating inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have revealed that the trifluoromethyl group in the compound enhances binding affinity to target proteins through hydrogen bonding and halogen interactions. These interactions are critical for the observed biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Similar framework | Moderate COX inhibition | 19.2 |
| Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | Different arrangement | Lower anti-inflammatory effect | 30.1 |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to structurally similar compounds.
Case Study 1: Anti-HIV Potential
In a study focusing on anti-HIV agents derived from quinoline scaffolds, derivatives similar to this compound were evaluated for their efficacy against HIV integrase. Results indicated significant antiviral activity alongside low cytotoxicity profiles .
Case Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of quinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that compounds like this compound could mitigate cell death through antioxidant mechanisms .
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-oxo-4-(4,4,4-trifluoro-3-oxobutyl)-1,2,3,4-tetrahydroquinoline-8-carboxylate?
Methodological Answer:
Synthesis of this compound involves multi-step protocols, including cyclization and functional group modifications. A plausible route draws from analogous quinoline derivatives:
- Step 1: Start with a tetrahydroquinoline core modified via Friedländer or Pfitzinger reactions to introduce the 2-oxo group.
- Step 2: Incorporate the 4,4,4-trifluoro-3-oxobutyl side chain via nucleophilic substitution or Michael addition under anhydrous conditions.
- Step 3: Esterify the 8-carboxylate group using methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).
- Key Considerations: Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. For optimized yields, control temperature (0–5°C during exothermic steps) and moisture sensitivity .
Advanced: How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?
Methodological Answer:
X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks:
- Crystal Growth: Use slow evaporation of a toluene or dichloromethane solution to obtain single crystals.
- Data Collection: Employ a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Analysis: Refine the structure using software (e.g., SHELX). Expect intermolecular O–H⋯O hydrogen bonds (as seen in analogous benzoic acid derivatives, forming dimeric motifs) and π-π stacking between quinoline rings. Dihedral angles between the trifluoro-oxobutyl side chain and the quinoline core should be quantified to assess conformational stability .
Basic: What analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals:
- δ 10–12 ppm (¹H): Carboxylic acid proton (if present).
- δ 160–180 ppm (¹³C): Carbonyl groups (2-oxo, trifluoro-oxobutyl).
- FTIR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (quinoline C=N).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in synthetic yields when varying reaction conditions?
Methodological Answer:
Contradictions often arise from competing side reactions (e.g., hydrolysis of the trifluoro group or ester degradation):
- Troubleshooting Steps:
- Kinetic Analysis: Perform time-course studies (quench aliquots at intervals) to identify optimal reaction duration.
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., de-esterified products).
- Solvent Screening: Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize reactive intermediates.
- Catalyst Optimization: Test Lewis acids (e.g., BF₃·Et₂O) for regioselective side-chain addition.
- Case Study: In analogous syntheses, cupric chloride and sodium nitrite were critical for controlling diazotization side reactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Spill Management: Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .
Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies:
- pH Stability: Dissolve in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C.
- Thermal Stability: Use DSC/TGA to determine decomposition temperatures.
- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation rates.
- Key Findings (Analogous Compounds): Trifluoro groups enhance thermal stability but increase susceptibility to nucleophilic attack at acidic pH .
Advanced: What strategies are used to investigate potential biological activities (e.g., antimicrobial)?
Methodological Answer:
- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) against bacterial targets (e.g., DNA gyrase).
- In Vitro Assays:
- MIC Tests: Use broth microdilution against Gram+/Gram– strains.
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293).
- Mechanistic Studies: Quantify ROS generation or membrane disruption via fluorescence microscopy.
- Note: While structural analogs show antimicrobial activity, empirical validation for this compound is required .
Advanced: How to elucidate reaction mechanisms for side-chain modifications using computational methods?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to model transition states and activation energies (B3LYP/6-31G* basis set).
- Solvent Effects: Apply PCM to simulate polar aprotic environments.
- Kinetic Isotope Effects (KIE): Compare H/D substitution rates to identify rate-determining steps.
- Case Study: For trifluoro-oxobutyl addition, the Michael adduct formation is often rate-limiting, with steric hindrance from the quinoline core influencing selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
